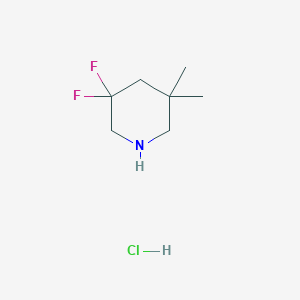
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride consists of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom . The average mass is 185.643 Da and the monoisotopic mass is 185.078278 Da .Applications De Recherche Scientifique
Synthesis Pathways and Derivatives
A new synthetic pathway toward valuable 3,3-difluoropiperidines has been developed, starting from delta-chloro-alpha,alpha-difluoroimines. This pathway includes electrophilic fluorination using NFSI (N-fluorodibenzenesulfonimide) in acetonitrile, followed by hydride reduction and intramolecular substitution, leading to the formation of new 3,3-difluoropiperidines in good yields. Additionally, this methodology facilitated the first synthesis of N-protected 3,3-difluoropipecolic acid, highlighting a fluorinated amino acid derivative's creation (Verniest et al., 2008).
Material Science Applications
In the realm of materials science, heteroleptic cationic Ir(III) complexes, featuring difluorophenylpyridine and dimethylphenylpyridine, exhibit unique photophysical properties, including fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and mechanoluminescence. These properties make them suitable for applications in data security protection and the design of smart luminescent materials (Song et al., 2016).
Electrochemistry and Photophysics
A family of phlorin macrocycles, which include 5,5-dimethylphlorin derivatives, demonstrates multielectron redox and photochemical properties. These derivatives show allosteric fluoride binding, influencing their redox potentials and making them a potent choice for tuning absorption of light and engaging in redox chemistry. Such characteristics are crucial for developing advanced materials with tailored electronic and photophysical properties (Pistner et al., 2013).
Hydrogen Production
A platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst system were shown to facilitate visible light-driven hydrogen production. This process highlights a potential application of difluorinated compounds in renewable energy, specifically in the efficient photogeneration of hydrogen from water, marking a step forward in sustainable energy research (Du et al., 2008).
Synthetic Chemistry
Evaluations of synthetic strategies toward 4-substituted 3,3-difluoropiperidines have led to the creation of compounds with high potential as building blocks in medicinal chemistry. This includes the synthesis of N-protected 3,3-difluoroisonipecotic acid and 3,3-difluoro-4,4-dihydroxypiperidine, demonstrating the compound's versatility in synthesizing fluorinated gamma-amino acids and other derivatives (Surmont et al., 2010).
Propriétés
IUPAC Name |
3,3-difluoro-5,5-dimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)3-7(8,9)5-10-4-6;/h10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGNPDYRYHHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2883764.png)


![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)
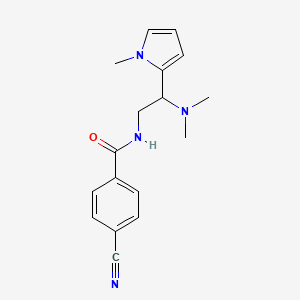
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
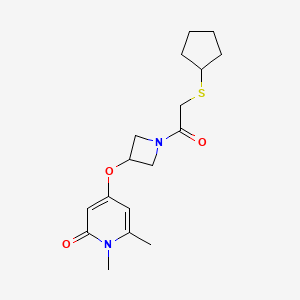
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)

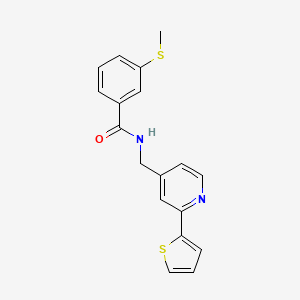
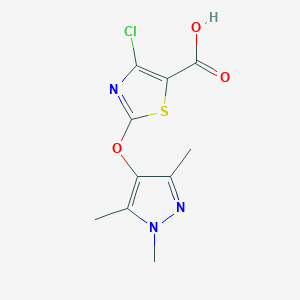
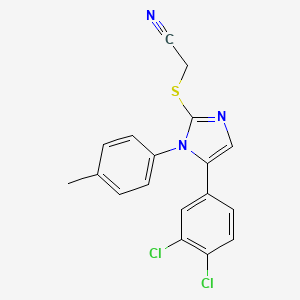
![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)
